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uroporphyrin III - 18273-06-8

uroporphyrin III

Catalog Number: EVT-1191626
CAS Number: 18273-06-8
Molecular Formula: C40H38N4O16
Molecular Weight: 830.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uroporphyrin III is a uroporphyrin. It has a role as a human metabolite.
Source and Classification

Uroporphyrin III is classified as a porphyrin, which are large, complex organic compounds characterized by their cyclic structure composed of four pyrrole rings linked by methine bridges. It is derived from porphobilinogen, which is itself a product of the degradation of amino acids such as glycine and succinyl-CoA. The biosynthesis of uroporphyrin III primarily occurs in the liver and bone marrow, where it is involved in heme production.

Synthesis Analysis

The synthesis of uroporphyrin III involves several enzymatic steps:

  1. Porphobilinogen Formation: The first step is the condensation of two molecules of porphobilinogen to form hydroxymethylbilane.
  2. Cyclization: Hydroxymethylbilane undergoes cyclization catalyzed by uroporphyrinogen III synthase, which facilitates the conversion into uroporphyrinogen III through an intramolecular rearrangement.
  3. Decarboxylation: Uroporphyrinogen III can then be decarboxylated to yield coproporphyrinogen III, which further participates in heme synthesis.

The enzymatic reaction catalyzed by uroporphyrinogen III synthase involves the cleavage of the C-15 to C-16 bond and the inversion of the final pyrrole unit (ring D) to form a macrocyclic structure. The reaction mechanism has been described as a spiro-mechanism, involving electrophilic addition and subsequent rearrangements that lead to the final product .

Molecular Structure Analysis

Uroporphyrin III has a complex molecular structure characterized by its cyclic arrangement of four pyrrole rings connected by methine bridges. The chemical formula for uroporphyrin III is C24H26N4O4C_{24}H_{26}N_{4}O_{4}, and its molar mass is approximately 430.5 g/mol. The structure features:

  • Four Pyrrole Rings: Each pyrrole unit contributes nitrogen atoms that are essential for coordinating metal ions such as iron in heme.
  • Carboxylic Acid Groups: Uroporphyrin III contains eight carboxylic acid side chains, which are critical for its solubility and reactivity.
  • Planarity: The planar structure allows for effective coordination with metal ions, facilitating its role as a cofactor in various enzymatic reactions.

The spatial arrangement and electronic properties of uroporphyrin III enable it to participate in redox reactions crucial for biological functions .

Chemical Reactions Analysis

Uroporphyrin III undergoes several important chemical reactions:

  1. Decarboxylation: Catalyzed by uroporphyrinogen decarboxylase, this reaction converts uroporphyrin III into coproporphyrinogen III by removing carboxyl groups.
  2. Metalation: Uroporphyrin III can bind metal ions (e.g., iron) to form heme, which is essential for oxygen transport in hemoglobin.
  3. Oxidation-Reduction Reactions: Uroporphyrin III can participate in redox reactions due to its conjugated π-electron system, making it a versatile compound in biochemical pathways.

These reactions are vital for maintaining metabolic processes related to respiration and photosynthesis .

Mechanism of Action

The mechanism of action for uroporphyrin III primarily involves its role as a precursor in heme synthesis. Upon metalation with iron, it forms heme, which then binds oxygen in hemoglobin and myoglobin:

  1. Binding: Uroporphyrin III binds iron through its nitrogen atoms in the pyrrole rings.
  2. Coordination: The binding alters the electronic configuration of iron, allowing it to effectively interact with oxygen molecules.
  3. Oxygen Transport: Once bound to heme, oxygen can be transported throughout the body via red blood cells.

This mechanism is crucial for aerobic respiration and energy production within cells .

Physical and Chemical Properties Analysis

Uroporphyrin III exhibits distinct physical and chemical properties:

The stability of uroporphyrin III under physiological conditions allows it to function effectively as a biological cofactor .

Applications

Uroporphyrin III has several significant scientific applications:

  1. Biochemical Research: Used extensively in studies related to porphyrin metabolism and enzyme activity.
  2. Medical Diagnostics: Elevated levels of uroporphyrins can indicate certain metabolic disorders such as porphyrias.
  3. Therapeutic Potential: Research into using porphyrins in photodynamic therapy for cancer treatment is ongoing due to their ability to generate reactive oxygen species upon light activation.
Biosynthesis of Uroporphyrin III

Enzymatic Pathways in Tetrapyrrole Metabolism

Uroporphyrinogen III serves as the universal precursor for biologically essential tetrapyrroles, including heme, chlorophyll, vitamin B₁₂, and siroheme [3] [8]. Its biosynthesis initiates with the formation of δ-aminolevulinic acid (ALA), which occurs via two distinct pathways:

  • Shemin Pathway: In mammals, fungi, and α-proteobacteria, ALA synthase condenses glycine and succinyl-coenzyme A to form ALA, releasing CO₂ and coenzyme A [1].
  • C5 Pathway: In plants, archaea, and most bacteria, glutamyl-transfer RNA undergoes reduction by glutamyl-transfer RNA reductase to glutamate-1-semialdehyde, which is then converted to ALA by glutamate-1-semialdehyde aminomutase [4].

ALA molecules are subsequently condensed by ALA dehydratase to form porphobilinogen (PBG), a monopyrrole intermediate. PBG deaminase (HemC) then catalyzes the head-to-tail condensation of four PBG units to generate hydroxymethylbilane (HMB), a linear tetrapyrrole also known as preuroporphyrinogen [9] [10]. This reaction proceeds through a dipyrromethane cofactor covalently bound to the enzyme, with conserved arginine residues facilitating electrostatic interactions with PBG carboxylates [9].

Table 1: Key Enzymes in Early Tetrapyrrole Biosynthesis

EnzymeFunctionProduct
ALA synthase (Shemin)Condenses glycine + succinyl-CoAδ-Aminolevulinic acid (ALA)
Glutamyl-tRNA reductase (C5)Reduces glutamyl-tRNAGlutamate-1-semialdehyde
PBG deaminase (HemC)Polymerizes four PBG moleculesHydroxymethylbilane (HMB)

Uroporphyrinogen III Synthase (HemD) Catalytic Mechanism

Uroporphyrinogen III synthase (UROS or HemD) catalyzes the cyclization of HMB into uroporphyrinogen III, the first cyclic tetrapyrrole. This reaction is remarkable for its stereochemical inversion of the D-pyrrole ring, distinguishing uroporphyrinogen III from the non-physiological I isomer [2] [8].

Cyclization Mechanism

The catalytic cycle involves:

  • Dehydration: HMB loses its hydroxyl group, forming an azafulvene cation intermediate on ring A [2] [7].
  • Spiro-Pyrrolenine Formation: The azafulvene attacks ring D, generating a spirocyclic pyrrolenine transition state. This step inverts ring D’s orientation [2] [8].
  • Ring Closure: The spiro intermediate collapses, forming a second azafulvene on ring C, which finally condenses with ring D to yield uroporphyrinogen III [2] [7].

Crystal structures of Thermus thermophilus UROS reveal a bilobal architecture with conformational flexibility. The enzyme’s active site positions HMB between two domains, utilizing hydrogen bonds between main-chain amides and the substrate’s carboxylate groups to stabilize the transition state [7]. Notably, a conserved tyrosine residue facilitates hydroxyl group elimination from HMB [7].

Structural Insights

  • Aspartate 86 (human UROS numbering) coordinates the pyrrole NH groups via hydrogen bonds, stabilizing the domed conformation of the tetrapyrrole [6].
  • Mutations at this residue reduce catalytic efficiency by >90%, confirming its role in substrate activation [6].
  • The D-ring carboxylates remain solvent-exposed, allowing rotational freedom during ring inversion [7].

Table 2: Key Residues in Uroporphyrinogen III Synthase Catalysis

ResidueFunctionConsequence of Mutation
Aspartate 86H-bonds with pyrrole NH groups; stabilizes intermediatesLoss of decarboxylase activity
Tyrosine 168Facilitates hydroxyl elimination from HMBImpaired azafulvene formation
Arginine 37/41/50Electrostatic interactions with propionatesReduced substrate affinity

Comparative Analysis of Uroporphyrin Isomer Biosynthesis

Enzymatic vs. Non-Enzymatic Cyclization

Uroporphyrinogen III synthase’s biological necessity is underscored by the contrasting fates of HMB under enzymatic versus non-enzymatic conditions:

  • Enzymatic Pathway: UROS directs the asymmetric cyclization of HMB to uroporphyrinogen III (isomer III; side-chain order AP-AP-AP-PA) [3] [8]. This isomer is metabolized further to heme via decarboxylation by uroporphyrinogen decarboxylase [1] [6].
  • Non-Enzymatic Pathway: In the absence of UROS, HMB spontaneously cyclizes to uroporphyrinogen I (isomer I; side-chain order AP-AP-AP-AP). This symmetrical isomer is enzymatically inert beyond decarboxylation to coproporphyrinogen I, which accumulates as a cytotoxic dead-end product [1] [3] [8].

Table 3: Properties of Uroporphyrin Isomers

PropertyUroporphyrinogen IUroporphyrinogen III
Formation MechanismSpontaneous cyclization of HMBUROS-catalyzed cyclization
Side-Chain ArrangementAP-AP-AP-AP (symmetric)AP-AP-AP-PA (asymmetric)
Metabolic FateDecarboxylates to coproporphyrinogen I; accumulatesDecarboxylates to coproporphyrinogen III; progresses to heme
Biological RoleNone (excreted)Precursor to heme, chlorophyll, vitamin B₁₂

Clinical Correlation: Deficiencies in UROS cause congenital erythropoietic porphyria (CEP), characterized by uroporphyrinogen I accumulation, hemolytic anemia, and severe cutaneous photosensitivity [1] [8]. Over 35 UROS mutations are documented, most destabilizing the enzyme or disrupting active-site geometry [8].

Kinetic and Evolutionary Adaptations

  • Catalytic Efficiency: UROS accelerates HMB cyclization by >10⁶-fold compared to the uncatalyzed reaction, primarily by preventing non-productive D-ring conformations [2] [7].
  • Evolutionary Conservation: Despite low sequence homology (<20% identity across species), UROS structures from bacteria to humans share a conserved bilobal fold, emphasizing mechanistic conservation [7] [8].
  • Substrate Channeling: In bacteria, hemC (PBG deaminase) and hemD (UROS) genes form operons, enabling direct transfer of HMB between enzymes to minimize spontaneous isomer I formation [2] [5].

Biotechnological Application: Thermostable UROS variants from Thermus thermophilus enable industrial-scale uroporphyrinogen III production for vitamin B₁₂ synthesis, achieving yields of 1.1 mM from 10 mM ALA [4].

Properties

CAS Number

18273-06-8

Product Name

uroporphyrin III

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

PMCXJBQHQIFCOG-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Synonyms

uroporphyrin III

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

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